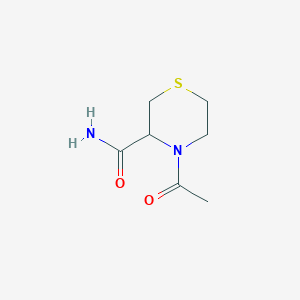
4-Acetylthiomorpholine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetylthiomorpholine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
4-Acetylthiomorpholine-3-carboxamide: derivatives have been studied for their potential anticancer properties. These compounds have shown significant inhibitory effects on the growth of cancer cells, particularly liver cancer cells. For instance, modifications to the 3-carboxamide group have resulted in improved cytotoxic activity, suggesting the importance of the acetyl group in enhancing antiproliferative effects .
Apoptosis Induction
In the realm of cancer research, inducing apoptosis in cancer cells is a key therapeutic strategy. 4-Acetylthiomorpholine-3-carboxamide has been associated with the activation of caspase-3/7 proteins, which are crucial in the apoptosis pathway. This activation leads to cell cycle arrest and triggers apoptosis without significant necrosis, making it a promising candidate for anti-cancer therapies .
Tubulin Polymerization Inhibition
The ability to inhibit β-tubulin polymerization is another notable application. This process is essential for cell division, and its inhibition can prevent the proliferation of cancer cells4-Acetylthiomorpholine-3-carboxamide derivatives have demonstrated substantial inhibition of this activity, which could be leveraged in developing treatments for cancers where rapid cell division is a hallmark .
Molecular Docking Studies
Molecular docking studies have revealed that 4-Acetylthiomorpholine-3-carboxamide derivatives exhibit high binding affinity toward the active cavity of β-tubulin protein. This suggests a mechanistic involvement in their anticancer activity and provides a basis for further drug design and development efforts .
Synthesis of Bioactive Products
Carboxamides, including 4-Acetylthiomorpholine-3-carboxamide , play a significant role in the synthesis of bioactive products. These compounds are utilized in creating peptides, lactams, and various drugs with anticancer, antifungal, and antibacterial properties. Their versatility in synthesis makes them valuable in medicinal chemistry .
Drug Development
More than 25% of familiar drugs consist of a carboxamide group, highlighting the importance of compounds like 4-Acetylthiomorpholine-3-carboxamide in drug development. The amide bond formation is crucial for creating a wide range of therapeutic agents, and the structural features of these compounds can be optimized for desired biological activities .
Wirkmechanismus
Target of Action
It’s known that carboxamide derivatives have been studied extensively for their inhibitory properties against various enzymes and proteins . The presence of a carboxamide moiety in these derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
Mode of Action
The mode of action of 4-Acetylthiomorpholine-3-carboxamide is likely related to its interaction with its targets. The carboxamide moiety in the compound can form hydrogen bonds with its target enzymes or proteins, which can inhibit their activity . This interaction can result in changes to the function of these targets, potentially altering biochemical processes within the cell.
Biochemical Pathways
It’s known that carboxamide derivatives can interact with a variety of enzymes and proteins, potentially affecting multiple biochemical pathways .
Eigenschaften
IUPAC Name |
4-acetylthiomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S/c1-5(10)9-2-3-12-4-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGUICQKCOGDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCSCC1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylthiomorpholine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

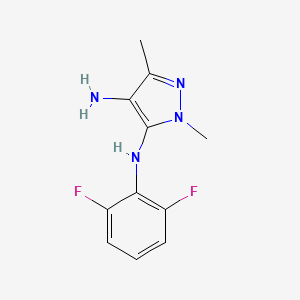
![3-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1-methyl-7-(2-thienyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2745145.png)
![N-(3,4-dimethoxyphenethyl)-4-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2745147.png)
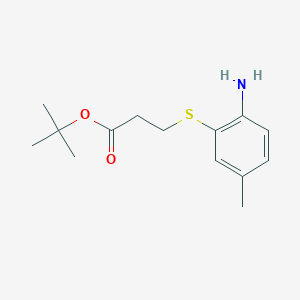
![3-(furan-2-ylmethyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2745151.png)
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide](/img/structure/B2745154.png)
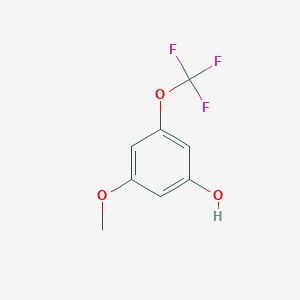
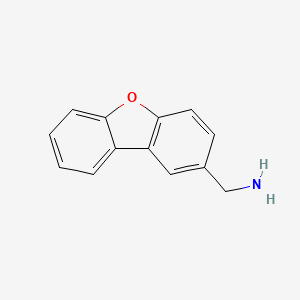
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate](/img/structure/B2745159.png)
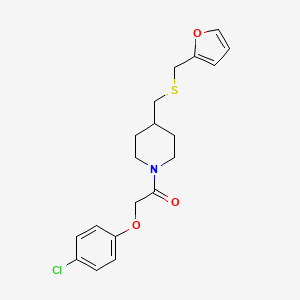
![4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol](/img/structure/B2745161.png)
![5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2745162.png)
![2-(4-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2745163.png)
![(Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2745164.png)